molecular formula C11H13NO B15275699 3-(3-methoxyphenyl)-2,5-dihydro-1H-pyrrole

3-(3-methoxyphenyl)-2,5-dihydro-1H-pyrrole

Cat. No.: B15275699
M. Wt: 175.23 g/mol
InChI Key: SVSBWCXCRPFXRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Methoxyphenyl)-2,5-dihydro-1H-pyrrole is an organic compound that belongs to the class of pyrroles. Pyrroles are five-membered heterocyclic aromatic compounds containing one nitrogen atom. This particular compound features a methoxyphenyl group attached to the pyrrole ring, which can influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-methoxyphenyl)-2,5-dihydro-1H-pyrrole can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For example, a precursor such as 3-methoxyphenylacetonitrile can undergo cyclization in the presence of a base like sodium hydride (NaH) to form the desired pyrrole compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(3-Methoxyphenyl)-2,5-dihydro-1H-pyrrole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or alkylating agents can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-2,5-dione derivatives, while substitution reactions can introduce various functional groups such as halides or alkyl groups.

Scientific Research Applications

3-(3-Methoxyphenyl)-2,5-dihydro-1H-pyrrole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research may explore its potential therapeutic properties and applications in drug development.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3-methoxyphenyl)-2,5-dihydro-1H-pyrrole involves its interaction with specific molecular targets and pathways The methoxyphenyl group can influence the compound’s binding affinity and reactivity with enzymes, receptors, or other biomolecules

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Methoxyphenyl)-2,5-dihydro-1H-pyrrole
  • 3-(3-Hydroxyphenyl)-2,5-dihydro-1H-pyrrole
  • 3-(3-Methoxyphenyl)propionic acid

Uniqueness

3-(3-Methoxyphenyl)-2,5-dihydro-1H-pyrrole is unique due to the presence of the methoxy group at the 3-position of the phenyl ring, which can significantly influence its chemical properties and reactivity compared to other similar compounds

Properties

Molecular Formula

C11H13NO

Molecular Weight

175.23 g/mol

IUPAC Name

3-(3-methoxyphenyl)-2,5-dihydro-1H-pyrrole

InChI

InChI=1S/C11H13NO/c1-13-11-4-2-3-9(7-11)10-5-6-12-8-10/h2-5,7,12H,6,8H2,1H3

InChI Key

SVSBWCXCRPFXRJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=CCNC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.